Biocytin hydrazide
Overview
Description
Biocytin hydrazide is a derivative of biotin, a water-soluble vitamin that plays a crucial role in various metabolic processes. This compound is particularly valuable in biochemical research due to its ability to form stable conjugates with aldehydes and ketones. This compound is commonly used as a cellular tracer and in protein labeling applications .
Mechanism of Action
Target of Action
Biocytin hydrazide is primarily used to label glycoconjugates , which are proteins that have been glycosylated . The compound’s primary targets are the carbohydrate groups that have been oxidized to form aldehydes . These groups are found on glycoproteins and other carbohydrate-containing compounds .
Mode of Action
This compound interacts with its targets through a two-step process. First, the vicinal diols on glycoproteins at the cell surface are oxidized. Then, the aldehyde byproducts of this oxidation reaction react with this compound . The hydrazide group in the compound reacts with carbonyls (aldehydes and ketones), resulting in a hydrazone linkage .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the glycosylation of proteins. Glycosylation is a post-translational modification where a carbohydrate is covalently attached to a target protein. When these glycosylated proteins are oxidized, they can react with this compound, leading to the labeling of the proteins .
Pharmacokinetics
It is known that the compound is water-soluble , which suggests that it could be readily absorbed and distributed in aqueous biological environments.
Result of Action
The result of this compound’s action is the biotinylation of glycoproteins . This allows for the detection and analysis of these proteins using avidin-biotin technology .
Action Environment
The action of this compound is influenced by the pH of the environment. The compound reacts with carbonyls most efficiently in amine-free, near-neutral conditions (pH 6.5-7.5) . Additionally, the presence of primary amine-containing buffers in the oxidation and biotinylation steps can react with aldehydes and quench the reaction with hydrazides .
Biochemical Analysis
Biochemical Properties
Biocytin hydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be introduced into cells via micro-injection . The linking arm of this compound enables easier binding to avidin/sterptavidin in ELISA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biocytin hydrazide is synthesized through the reaction of biocytin with hydrazine. The process involves the formation of a hydrazide linkage between the biotin moiety and the hydrazine molecule. The reaction typically occurs under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Biocytin hydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form aldehyde or ketone derivatives.
Reduction: this compound can be reduced to form stable amine derivatives.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include biotinylated proteins and other biopolymers, which are valuable in various biochemical assays and research applications .
Scientific Research Applications
Biocytin hydrazide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Biocytin hydrazide is unique in its ability to form stable conjugates with aldehydes and ketones, making it highly valuable for biotinylation applications. Similar compounds include:
Biotin hydrazide: Similar to this compound but lacks the lysine moiety, making it less versatile in certain applications.
Desthiobiotin hydrazide: A derivative of biotin that lacks the sulfur atom, resulting in a lower affinity for avidin and streptavidin compared to this compound.
N-hydroxysuccinimidyl biotin: Used for biotinylation of primary amines but does not react with aldehydes and ketones.
This compound stands out due to its high specificity and stability in forming biotinylated conjugates, making it a preferred choice for many biochemical and research applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXHTPJCSHZYFJ-MNXVOIDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145482 | |
Record name | Biocytin hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102743-85-1 | |
Record name | Biocytin hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102743851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biocytin hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biocytin hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Biocytin hydrazide primarily interacts with carbonyl groups, showing selectivity for aldehydes over ketones. This interaction is based on the reactivity of the hydrazide moiety with carbonyl groups, forming a stable hydrazone bond. [, , , ] While widely known for labeling carbohydrate moieties, specifically sialic acids and galactose, on glycoproteins, research indicates its ability to directly biotinylate peptides and proteins by reacting with the guanidino group of arginine's side chain, in addition to the N-terminal and lysine residues. [, ] This biotinylation allows for the subsequent capture and analysis of target molecules using avidin-biotin technology. [, ]
ANone: While the provided research papers don't explicitly state the molecular formula and weight, they can be easily found in chemical databases. Spectroscopic data like NMR or IR spectra are not discussed in these research articles.
ANone: The research focuses on this compound's application in biological systems, primarily for labeling and purification purposes. Information regarding its stability under various conditions, such as different solvents, pH levels, or temperatures, is not discussed in detail within the provided abstracts. Similarly, specific details about material compatibility are not explicitly addressed.
A: this compound serves as a useful tool for characterizing receptor proteins through its application in affinity cross-linking. [] A specific example is its use in studying the chitin elicitor binding protein (CEBiP). Researchers synthesized a this compound conjugate of N-acetylchitooctaose (GN8-Bio). This conjugate allowed for the detection of CEBiP in membrane preparations and facilitated its purification via avidin affinity chromatography. Further identification was achieved through LC-MALDI-MS/MS analysis after tryptic digestion. This method, utilizing this compound for affinity cross-linking, holds promise for purifying and identifying a range of plant receptor proteins. []
A: Yes, this compound has been successfully employed to investigate post-translational modifications in proteins, specifically the identification of a novel aspartyl aldehyde modification in the CP47 subunit of Photosystem II. [] By using this compound's affinity for carbonyl groups, researchers were able to tag and isolate a modified peptide, ultimately leading to the identification of a post-translationally modified aspartic acid residue. This highlights the utility of this compound in unraveling complex protein modifications. []
A: Biotinylated PEG/PAMA block copolymers, synthesized by incorporating this compound at the PEG chain end, have been successfully employed in constructing stable bionanoparticles. [] These copolymers, when combined with CdSe/ZnS nanoparticles (QD) in aqueous solutions, significantly improve dispersion stability, even in physiological saline conditions. This enhanced stability stems from the steric hindrance provided by the tethered biotin-PEG/PAMA chains on the QD surface. This approach shows potential for various biological applications, including immunohistochemistry. []
A: this compound plays a crucial role in creating protein-resistant surfaces for biosensing applications, as demonstrated by its use in modifying self-assembled monolayers (SAMs) on gold surfaces. [] This method involves synthesizing oligo(ethylene glycol) (OEG)-linked alkanethiols with a terminal vicinal diol, which is subsequently converted to an aldehyde group. While the OEG layer provides initial protein resistance, the aldehyde groups, modified with this compound, enable the specific capture of streptavidin or the covalent attachment of biomolecules. This strategy using this compound is essential for developing highly specific and sensitive biosensors with minimal non-specific binding. [, ]
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